Arminin-1a
CAS No.:
Cat. No.: VC3675925
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structure and Properties
Physicochemical Properties
The biophysical parameters of Arminin-1a-C have been extensively characterized, as summarized in Table 1 below:
| Parameter | Measurement |
|---|---|
| Length | 31 amino acids |
| Molecular Weight (calculated) | 3,895.8 Da |
| Molecular Weight (observed) | 3,896.6 Da |
| Net Charge | +13 |
| Isoelectric Point (pI) | 12.41 |
| Mean Hydrophobicity (H) | 0.315 |
| Hydrophobic Moment (μH) | 0.205 |
The high positive charge and moderate hydrophobicity of Arminin-1a-C are characteristic features that likely contribute to its interaction with negatively charged bacterial membranes .
Secondary Structure
Circular dichroism (CD) spectroscopy analysis has revealed that Arminin-1a-C adopts an α-helical structure, particularly in membrane-mimicking environments. This conformational arrangement is typical of many antimicrobial peptides and plays a crucial role in their membrane-disruptive mechanisms . The α-helical structure allows the peptide to arrange its amino acids such that hydrophobic residues align on one face of the helix while positively charged residues align on the opposite face, creating an amphipathic molecule capable of membrane interaction and disruption.
Antimicrobial Activity
Spectrum of Activity
Arminin-1a exhibits potent and broad-spectrum antimicrobial activity against various bacterial pathogens, including multidrug-resistant strains that pose significant clinical challenges . Particularly noteworthy is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimal bactericidal concentrations (MBCs) ranging from 0.4 μM to 0.8 μM . This level of activity against MRSA is significant, as these strains have developed resistance to most available antibiotics and represent a major public health concern.
The antimicrobial efficacy of Arminin-1a extends to both hospital-acquired MRSA and the emerging community-acquired MRSA (CA-MRSA) strains, which cause infections in previously healthy individuals without recent hospitalization or medical procedures . Additionally, the peptide shows activity against enterococci, particularly Enterococcus faecalis, which are important nosocomial pathogens often associated with antibiotic resistance .
Salt Resistance
A particularly valuable characteristic of Arminin-1a is that its antibacterial activity remains unaffected under the physiological salt conditions found in human blood . This property distinguishes it from many other antimicrobial peptides, whose activity is often diminished in high-salt environments. The salt resistance of Arminin-1a suggests potential utility in systemic applications where maintaining activity in physiological salt concentrations is crucial.
Antileukemia Activity
Efficacy Against Leukemia Cell Lines
Beyond its antimicrobial properties, Arminin-1a-C has demonstrated significant antileukemia activity against various leukemia cell lines. Research has shown that it effectively suppresses the viability of both drug-sensitive and multidrug-resistant leukemia cells . This dual-action capability positions Arminin-1a as a potential therapeutic agent for addressing the critical challenge of drug resistance in cancer treatment.
Studies have evaluated the inhibitory effect of Arminin-1a-C across multiple leukemia cell lines, including K562, K562/ADM (adriamycin-resistant), HL-60, THP-1, and Jurkat cells. The peptide exhibited concentration-dependent inhibition of proliferation in all tested leukemia cell lines .
Comparative Efficacy
The IC₅₀ values (concentration required to inhibit 50% of cell viability) for Arminin-1a-C against various cell lines are presented in Table 2:
| Cell Line | IC₅₀ (μM) |
|---|---|
| K562/ADM (drug-resistant) | 14.10 |
| K562 | 17.20 |
| HL-60 | 11.48 |
| THP-1 | 17.13 |
| Jurkat | 32.19 |
| HUVEC (normal) | 61.02 |
| HEK293 (normal) | 50.58 |
| PBMCs (normal) | 275.4 |
These data demonstrate that Arminin-1a-C exhibits preferential cytotoxicity toward leukemia cells compared to normal cells, with IC₅₀ values for normal cell lines being significantly higher than those for leukemia cell lines . This selectivity is a critical feature for potential therapeutic applications, as it suggests a favorable safety profile.
Mechanism of Action
Membrane Disruption
The primary mechanism of action for Arminin-1a appears to involve disruption of cell membranes. In bacterial cells, ultrastructural observations have shown that the peptide kills bacteria by disrupting the bacterial cell wall . This mechanism is consistent with many cationic antimicrobial peptides, which typically interact with negatively charged bacterial membranes through electrostatic attractions, followed by insertion into the membrane and subsequent disruption of membrane integrity.
For leukemia cells, Arminin-1a-C has been observed to form pores in the cell membrane, as evidenced by propidium iodide uptake assays and scanning electron microscopy . This rapid membrane-disruptive action makes it difficult for cells to develop resistance against the peptide, as it targets fundamental cell structures rather than specific metabolic pathways or enzymes that can be altered through mutations.
Rapid Action
One of the distinguishing features of Arminin-1a-C is its rapid action against target cells. Studies have shown that it interferes with K562/ADM cell proliferation very quickly, with membrane disruption occurring within minutes of exposure . This rapid action is advantageous for therapeutic applications as it minimizes the window of opportunity for target cells to adapt or develop resistance mechanisms.
Lactate Dehydrogenase (LDH) Release
The membrane-disruptive effect of Arminin-1a-C has been confirmed by lactate dehydrogenase (LDH) release assays. When plasma membranes are damaged, intracellular LDH leaks into the culture medium, serving as an indicator of membrane integrity compromise . Arminin-1a-C treatment results in significant LDH release from leukemia cells, further supporting membrane disruption as its primary mechanism of action.
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